molecular formula C8H8F3NS B13464465 Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- CAS No. 183945-54-2

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-

Cat. No.: B13464465
CAS No.: 183945-54-2
M. Wt: 207.22 g/mol
InChI Key: KYTGREIWAGIICV-UHFFFAOYSA-N
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Description

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-: is a complex organic compound featuring a benzene ring with a methyl and amino group attached, along with a trifluoromethylthio group and a phenoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where a trifluoromethylthio radical is generated and then added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any by-products.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • Benzenamine, 4-fluoro-3-(trifluoromethyl)-
  • 4-(Trifluoromethyl)benzylamine

Comparison: Compared to similar compounds, Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is unique due to the presence of both a trifluoromethylthio group and a phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in specific applications .

Properties

CAS No.

183945-54-2

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

3-methyl-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

KYTGREIWAGIICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)SC(F)(F)F

Origin of Product

United States

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